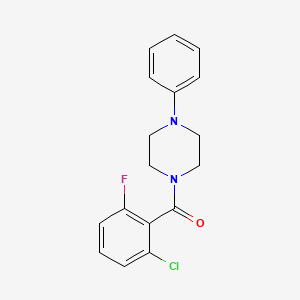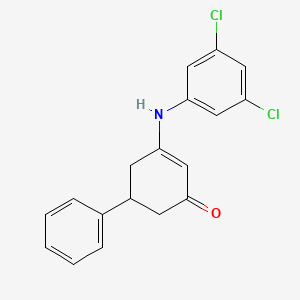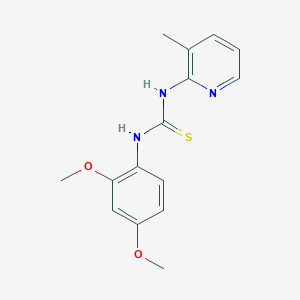![molecular formula C24H22N2O3 B4940313 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole core substituted with a 3-methylphenyl group and a 4-propoxybenzamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the benzoxazole derivative with 4-propoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent-free microwave thermolysis has also been reported as an efficient method for synthesizing benzoxazole derivatives, offering a rapid and environmentally friendly alternative to traditional methods .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. The benzoxazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide: A closely related compound with a similar structure but different substitution pattern.
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide: Another analog with a methoxy group instead of a propoxy group.
Uniqueness
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-13-28-20-10-7-17(8-11-20)23(27)25-19-9-12-22-21(15-19)26-24(29-22)18-6-4-5-16(2)14-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSKATDDLUCJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4940236.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4940239.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4940243.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4940245.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)

![Propyl 4-({[(3-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4940288.png)

![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one](/img/structure/B4940314.png)
![4-(4-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4940322.png)

